N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide
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Overview
Description
N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a cyclopentyl group, a difluorophenyl group, and a carbamoylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the quinoxaline core with a cyclopentyl halide under basic conditions.
Attachment of the Difluorophenyl Group: This can be done via a nucleophilic substitution reaction using a difluorophenyl methyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- (3R)-3- (7- (((2,4-DIFLUOROPHENYL)METHYL)CARBAMOYL)-9-HYDROXY-1,8-DIOXO-1,8-DIHYDRO-2H-PYRIDO (1,2-A)PYRAZIN-2-YL)BUTYL ((2,4-DIFLUOROPHENYL)METHYL)CARBAMATE
Uniqueness
N-cyclopentyl-1-({[(2,4-difluorophenyl)methyl]carbamoyl}methyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups and the quinoxaline core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-cyclopentyl-1-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3/c24-16-7-5-15(18(25)10-16)11-27-21(30)13-29-20-8-6-14(9-19(20)26-12-22(29)31)23(32)28-17-3-1-2-4-17/h5-10,12,17H,1-4,11,13H2,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQOKOXOCXESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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